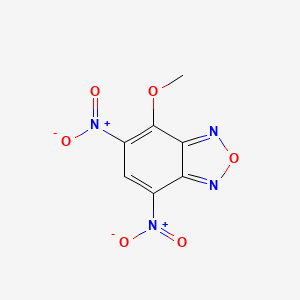
4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole is an organic compound belonging to the benzoxadiazole family. It is characterized by the presence of methoxy and nitro groups attached to the benzoxadiazole ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole typically involves the nitration of 4-methoxy-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired dinitro compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods to achieve the required purity for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-5,7-dinitro-2,1,3-benzoxadiazole.
Substitution: Various substituted benzoxadiazole derivatives.
Oxidation: Oxidized benzoxadiazole compounds.
Applications De Recherche Scientifique
4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to the modulation of cellular pathways. For example, its nitro groups can undergo reduction within the cellular environment, leading to the generation of reactive intermediates that can induce cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-7-nitro-2,1,3-benzoxadiazole
- 4-Chloro-7-nitro-2,1,3-benzoxadiazole
- 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol
Comparison: 4-Methoxy-5,7-dinitro-2,1,3-benzoxadiazole is unique due to the presence of both methoxy and dinitro groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced fluorescence properties and greater potential as a biological probe. Additionally, its dinitro groups make it a more potent candidate for anticancer research compared to mono-nitro derivatives.
Propriétés
Numéro CAS |
22714-04-1 |
|---|---|
Formule moléculaire |
C7H4N4O6 |
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
4-methoxy-5,7-dinitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H4N4O6/c1-16-7-4(11(14)15)2-3(10(12)13)5-6(7)9-17-8-5/h2H,1H3 |
Clé InChI |
ABRAJSZXEPFGNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C2=NON=C12)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


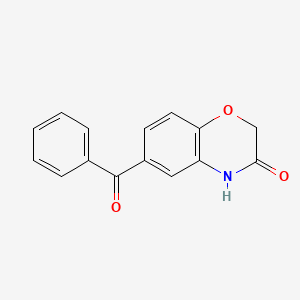
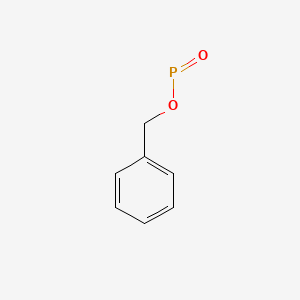


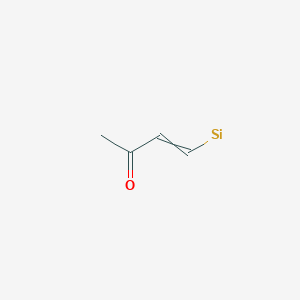



![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
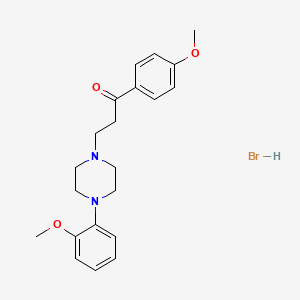


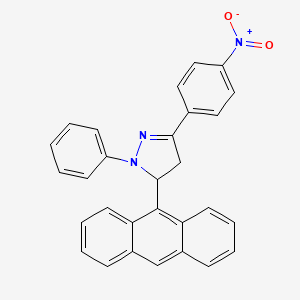
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
